![molecular formula C15H13ClN4O3 B2860565 5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899995-41-6](/img/structure/B2860565.png)
5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . A series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds . They are like bioisosteres of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines have been described in several studies . The synthesis methods reported over the years have led to a huge variety of synthetic analogues .Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Research has demonstrated the synthesis of novel pyrazole derivatives, including compounds structurally related to 5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one, showing significant in vitro antimicrobial and anticancer activities. These compounds have been evaluated against various bacterial strains and cancer cell lines, with some derivatives exhibiting higher anticancer activity than reference drugs such as doxorubicin. This underscores their potential as bases for developing new antimicrobial and anticancer therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
Another area of application is the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, exhibiting A1 adenosine receptor affinity. These compounds have been synthesized and tested for their receptor affinity, providing insights into potential therapeutic applications in modulating adenosine receptor activities, which could have implications for treating cardiovascular diseases and neurodegenerative disorders (Harden, Quinn, & Scammells, 1991).
Enzyme Inhibition and Pharmacological Properties
The compound and its related derivatives have been investigated for their enzyme inhibition properties and potential pharmacological applications. For instance, research into novel pyrazolopyrimidines derivatives has highlighted their anticancer and anti-5-lipoxygenase activities, indicating their use as dual-functional agents for cancer treatment and inflammatory disorders management (Rahmouni et al., 2016).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical properties of the compound and its derivatives, exploring various synthetic routes and modifications to enhance their biological activities or to study their chemical behavior. This research contributes to the broader field of heterocyclic chemistry and medicinal chemistry by providing foundational knowledge for developing new drugs and understanding the chemical behavior of pyrazolo[3,4-d]pyrimidin-4-one derivatives (Elzahabi et al., 2018).
Mécanisme D'action
The mechanism of action of pyrazolo[3,4-d]pyrimidines is related to their pharmacological activities . For instance, one of the synthesized compounds showed prominent anticancer activity by inhibiting EGFR and ErbB2 kinases at sub-micromolar level . This dual inhibition caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 .
Propriétés
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c16-11-3-1-10(2-4-11)13(22)8-19-9-17-14-12(15(19)23)7-18-20(14)5-6-21/h1-4,7,9,21H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGOADITAUMESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

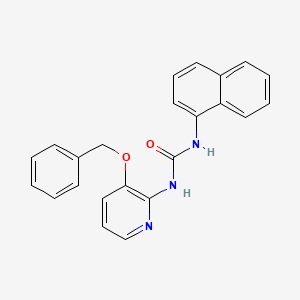
![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)
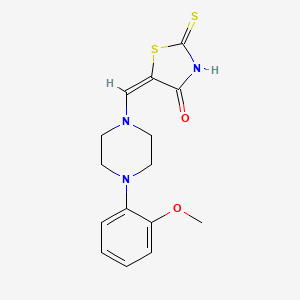
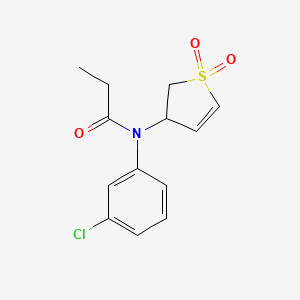
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)
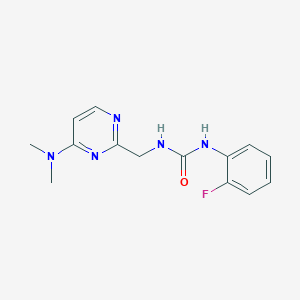

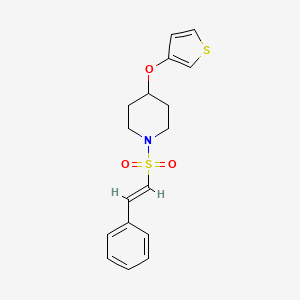
![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)
![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
![2-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2860497.png)
![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)
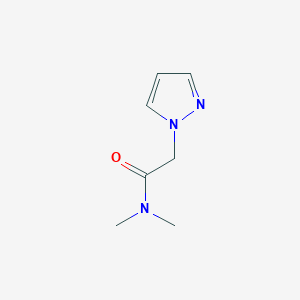
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)